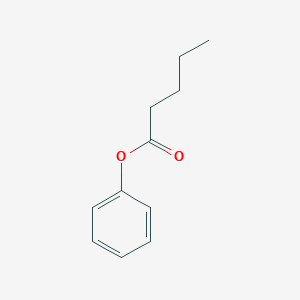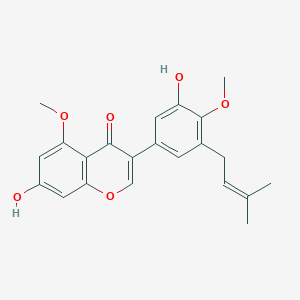
5,4'-Dimethoxy-3'-prenylbiochanin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,4'-Dimethoxy-3'-prenylbiochanin A (DPBA) is a natural compound belonging to the class of isoflavones. DPBA is found in various plants, including Sophora flavescens, which is widely used in traditional Chinese medicine. DPBA has been the subject of scientific research due to its potential therapeutic properties.
Mécanisme D'action
5,4'-Dimethoxy-3'-prenylbiochanin A exerts its biological effects by modulating various signaling pathways. 5,4'-Dimethoxy-3'-prenylbiochanin A has been shown to inhibit the NF-κB pathway, which plays a critical role in inflammation. 5,4'-Dimethoxy-3'-prenylbiochanin A also activates the Nrf2 pathway, which is involved in the antioxidant response. In addition, 5,4'-Dimethoxy-3'-prenylbiochanin A has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival.
Effets Biochimiques Et Physiologiques
5,4'-Dimethoxy-3'-prenylbiochanin A has been shown to have various biochemical and physiological effects. In vitro studies have shown that 5,4'-Dimethoxy-3'-prenylbiochanin A inhibits the production of pro-inflammatory cytokines and reactive oxygen species. 5,4'-Dimethoxy-3'-prenylbiochanin A has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells. In vivo studies have shown that 5,4'-Dimethoxy-3'-prenylbiochanin A reduces inflammation and oxidative stress in animal models of disease.
Avantages Et Limitations Des Expériences En Laboratoire
5,4'-Dimethoxy-3'-prenylbiochanin A has several advantages for lab experiments. It is readily available and can be synthesized in high yield and purity. 5,4'-Dimethoxy-3'-prenylbiochanin A has been extensively studied, and its biological effects are well characterized. However, 5,4'-Dimethoxy-3'-prenylbiochanin A also has limitations for lab experiments. It is a natural compound, and its concentration and purity can vary depending on the source. 5,4'-Dimethoxy-3'-prenylbiochanin A is also relatively insoluble, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of 5,4'-Dimethoxy-3'-prenylbiochanin A. One area of interest is the development of 5,4'-Dimethoxy-3'-prenylbiochanin A derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 5,4'-Dimethoxy-3'-prenylbiochanin A in combination with other compounds for the treatment of various diseases. Further studies are also needed to elucidate the molecular mechanisms underlying the biological effects of 5,4'-Dimethoxy-3'-prenylbiochanin A. Overall, 5,4'-Dimethoxy-3'-prenylbiochanin A has great potential for the development of novel therapeutics for various diseases.
Méthodes De Synthèse
5,4'-Dimethoxy-3'-prenylbiochanin A can be synthesized from the isoflavone genistein. The synthesis involves the prenylation of genistein at the 3'-position followed by the methylation of the 5- and 4'-positions. The synthesis of 5,4'-Dimethoxy-3'-prenylbiochanin A has been optimized for high yield and purity, making it readily available for scientific research.
Applications De Recherche Scientifique
5,4'-Dimethoxy-3'-prenylbiochanin A has been the subject of scientific research due to its potential therapeutic properties. Studies have shown that 5,4'-Dimethoxy-3'-prenylbiochanin A exhibits anti-inflammatory, antioxidant, and anticancer activities. 5,4'-Dimethoxy-3'-prenylbiochanin A has also been investigated for its potential use in the treatment of cardiovascular diseases, neurodegenerative diseases, and metabolic disorders.
Propriétés
Numéro CAS |
132587-59-8 |
|---|---|
Nom du produit |
5,4'-Dimethoxy-3'-prenylbiochanin A |
Formule moléculaire |
C22H22O6 |
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
7-hydroxy-3-[3-hydroxy-4-methoxy-5-(3-methylbut-2-enyl)phenyl]-5-methoxychromen-4-one |
InChI |
InChI=1S/C22H22O6/c1-12(2)5-6-13-7-14(8-17(24)22(13)27-4)16-11-28-19-10-15(23)9-18(26-3)20(19)21(16)25/h5,7-11,23-24H,6H2,1-4H3 |
Clé InChI |
UWXYUEZCGLSJLG-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C(=CC(=C1)C2=COC3=C(C2=O)C(=CC(=C3)O)OC)O)OC)C |
SMILES canonique |
CC(=CCC1=C(C(=CC(=C1)C2=COC3=C(C2=O)C(=CC(=C3)O)OC)O)OC)C |
Autres numéros CAS |
132587-59-8 |
Synonymes |
5,4'-dimethoxy-3'-prenylbiochanin A 5,4-DPBA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



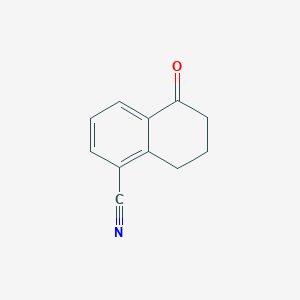
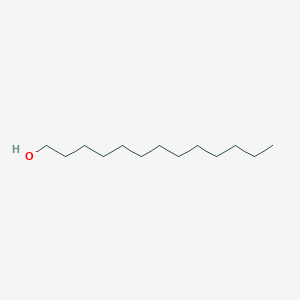
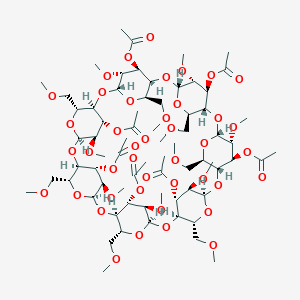
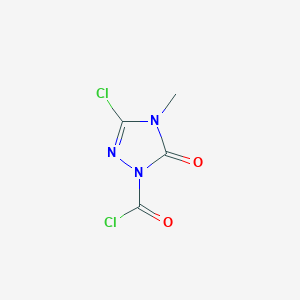
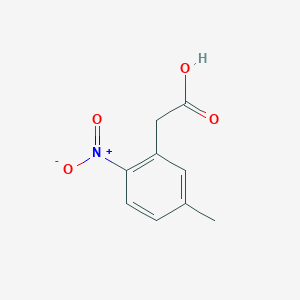
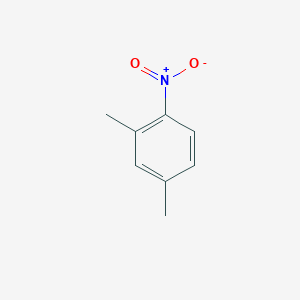
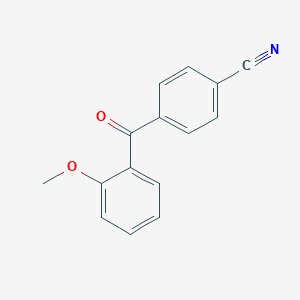
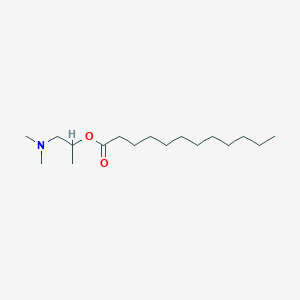
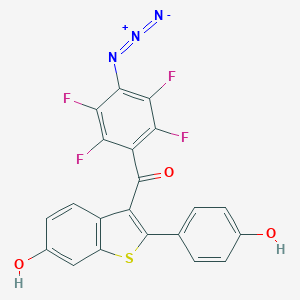
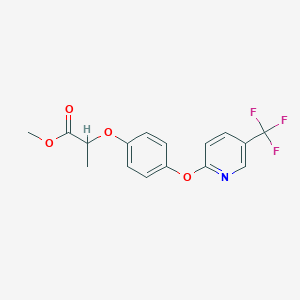
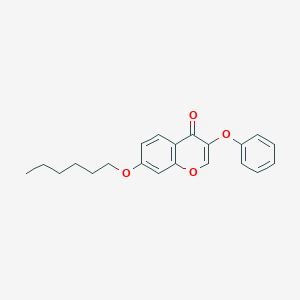
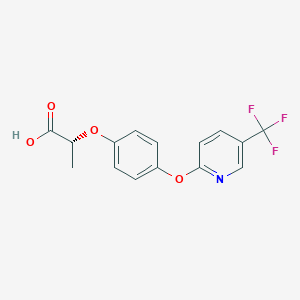
![[1,1'-Biphenyl]-3,4-diol](/img/structure/B166916.png)
